
BAY 60-2770: A Technical Guide to its Anti-
Fibrotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY 60-2770

Cat. No.: B3417223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological

hallmark of numerous chronic diseases, leading to organ dysfunction and failure. BAY 60-2770
has emerged as a promising therapeutic agent in preclinical studies for its potent anti-fibrotic

properties. This technical guide provides an in-depth overview of the mechanism of action, key

experimental findings, and methodologies related to the effects of BAY 60-2770 on the

progression of fibrosis.

Core Mechanism of Action: Activation of Soluble
Guanylate Cyclase
BAY 60-2770 is a potent and selective, orally active activator of soluble guanylate cyclase

(sGC).[1] Unlike sGC stimulators, BAY 60-2770 activates sGC independently of nitric oxide

(NO) and can even activate the oxidized or heme-free form of the enzyme, which is often

prevalent in diseased tissues with high oxidative stress.[2][3][4] This activation leads to an

increase in intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger

that mediates a range of physiological effects, including vasodilation, and inhibition of

inflammation, proliferation, and fibrosis.[2] In the context of fibrosis, elevated cGMP levels

interfere with pro-fibrotic signaling pathways, notably by antagonizing the effects of

transforming growth factor-beta (TGF-β).
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The activation of the sGC-cGMP pathway by BAY 60-2770 has been shown to inhibit the

activation of hepatic stellate cells (HSCs) and their transformation into myofibroblasts, which

are the primary collagen-producing cells in the liver. This mechanism is central to its anti-fibrotic

effects in hepatic fibrosis.
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BAY 60-2770 mechanism of action in fibrosis.

Efficacy in Preclinical Models of Fibrosis
BAY 60-2770 has demonstrated significant anti-fibrotic efficacy across various preclinical

models of organ fibrosis, particularly in the liver and kidneys.
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Hepatic Fibrosis
Studies in rat models of liver fibrosis have shown that BAY 60-2770 can prevent the

progression and even promote the regression of established fibrosis. Oral administration of

BAY 60-2770 significantly attenuated liver fibrosis induced by pig serum, carbon tetrachloride

(CCl4), and thioacetamide. Key findings include a reduction in total hepatic collagen content,

as measured by hydroxyproline assays, and decreased collagen deposition, assessed by

Sirius Red staining. Furthermore, BAY 60-2770 was found to reduce the expression of α-

smooth muscle actin (α-SMA), a marker of myofibroblast activation. In a thioacetamide-induced

cirrhosis model, BAY 60-2770 administration led to the restoration of differentiated liver

sinusoidal endothelial cells (LSECs), which in turn promoted the quiescence of hepatic stellate

cells and subsequent regression of fibrosis.

Hepatic Fibrosis

Model
Species Dosage Key Findings Reference

Pig Serum-

Induced Fibrosis
Rat

0.1 mg/kg/day

(p.o.)

Prevented 60-

75% of fibrosis

development.

Carbon

Tetrachloride

(CCl4)-Induced

Fibrosis

Rat
0.3 mg/kg/day

(p.o.)

Prevented 60-

75% of fibrosis

development.

Thioacetamide-

Induced Fibrosis
Rat Not specified

Prevented

progression and

accelerated

regression of

fibrosis; reduced

α-SMA

expression.

Renal Fibrosis
In models of chronic kidney disease (CKD), BAY 60-2770 has shown protective effects against

renal fibrosis. A study comparing BAY 60-2770 with an sGC stimulator in a 5/6 nephrectomy rat

model on a high-salt diet found that BAY 60-2770, but not the stimulator, significantly reduced
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renal interstitial fibrosis and glomerulosclerosis. These anti-fibrotic effects were independent of

blood pressure reduction. Proteomic analysis revealed that BAY 60-2770 modulated the

expression of proteins associated with apoptosis and fibrosis, including Caspase-3 and MKK6.

In a rat model of ischemia-reperfusion injury, which leads to CKD, BAY 60-2770 treatment

attenuated kidney fibrosis and inflammation, improved microvascular function, and preserved

kidney structure and function.

Renal Fibrosis

Model
Species Dosage Key Findings Reference

5/6 Nephrectomy

+ High Salt Diet
Rat

1 mg/kg/day

(p.o.)

Reduced

interstitial fibrosis

and

glomeruloscleros

is; modulated

apoptosis-related

proteins.

Unilateral

Ischemia-

Reperfusion

Injury

Rat
1 mg/kg/day

(p.o.)

Attenuated

kidney fibrosis,

inflammation,

and cell damage;

improved renal

blood flow and

oxygenation.

Experimental Protocols
Induction of Hepatic Fibrosis

Pig Serum Model: Female Wistar rats are intraperitoneally injected with pig serum twice a

week for several weeks to induce liver fibrosis. BAY 60-2770 is administered orally once

daily concurrently with the fibrotic stimulus.

Carbon Tetrachloride (CCl4) Model: Female Wistar rats are treated with CCl4, typically

administered via oral gavage or intraperitoneal injection, twice weekly for a number of

weeks. BAY 60-2770 is given orally once a day alongside the CCl4 administration.
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Thioacetamide (TAA) Model: Cirrhosis is induced in rats by administering TAA in the drinking

water. For regression studies, TAA is withdrawn, and then BAY 60-2770 is administered.

Assessment of Hepatic Fibrosis
Histology: Liver sections are stained with Sirius Red/Fast Green to visualize and quantify

fibrous collagen.

Hydroxyproline Assay: Total hepatic collagen content is determined by measuring the

amount of hydroxyproline in liver homogenates.

Immunohistochemistry and Western Blotting: Expression of α-SMA is assessed to quantify

myofibroblast activation.

Induction of Renal Fibrosis
5/6 Nephrectomy Model: Chronic kidney disease is induced in rats by surgical removal of

two-thirds of the left kidney and the entire right kidney. The animals are often placed on a

high-salt diet to accelerate fibrosis. BAY 60-2770 is administered daily by oral gavage for

several weeks.

Unilateral Ischemia-Reperfusion Injury (IRI) Model: Acute kidney injury transitioning to

chronic kidney disease is induced in rats by clamping the renal artery of one kidney for a

defined period, followed by reperfusion. BAY 60-2770 is administered orally post-injury.

Assessment of Renal Fibrosis
Histology: Kidney sections are stained with periodic acid-Schiff (PAS) or Masson's trichrome

to assess glomerulosclerosis and interstitial fibrosis.

Immunofluorescence: The deposition of ECM proteins like collagen type I is visualized and

quantified.

Gene Expression Analysis: mRNA levels of pro-fibrotic and inflammatory markers (e.g.,

Col1a1, Tgf-β1, Il-6, Tnf-α) are measured by quantitative PCR.

Proteomics: Changes in the abundance of proteins related to fibrosis and apoptosis are

analyzed.
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Experimental Workflow for a Preclinical Fibrosis
Study

Animal Model Selection
(e.g., Rat)

Induction of Fibrosis
(e.g., CCl4, 5/6 Nephrectomy)

Randomization into Groups
(Vehicle, BAY 60-2770)
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In-life Monitoring
(Body Weight, Clinical Signs)

Study Endpoint
(e.g., 8 weeks)

Euthanasia and
Tissue Collection

Fibrosis Assessment

Histology
(Sirius Red)

Biochemical Analysis
(Hydroxyproline)

Molecular Analysis
(qPCR, Western Blot)
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A representative preclinical experimental workflow.

Conclusion
BAY 60-2770 has demonstrated robust anti-fibrotic effects in a variety of preclinical models of

liver and kidney disease. Its unique mechanism of action, involving the NO-independent

activation of sGC, makes it a particularly attractive candidate for treating fibrotic conditions

characterized by high oxidative stress. The data summarized in this guide underscore the

therapeutic potential of BAY 60-2770 and provide a foundation for further research and

development in the field of anti-fibrotic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3417223?utm_src=pdf-body-img
https://www.benchchem.com/product/b3417223?utm_src=pdf-body
https://www.benchchem.com/product/b3417223?utm_src=pdf-body
https://www.benchchem.com/product/b3417223?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/bay-60-2770.html
https://karger.com/ger/article/63/3/216/147965/The-Potential-of-sGC-Modulators-for-the-Treatment
https://pubmed.ncbi.nlm.nih.gov/39984251/
https://pubmed.ncbi.nlm.nih.gov/39984251/
https://www.sigmaaldrich.com/CH/fr/product/sigma/sml2281
https://www.benchchem.com/product/b3417223#bay-60-2770-effects-on-fibrosis-progression
https://www.benchchem.com/product/b3417223#bay-60-2770-effects-on-fibrosis-progression
https://www.benchchem.com/product/b3417223#bay-60-2770-effects-on-fibrosis-progression
https://www.benchchem.com/product/b3417223#bay-60-2770-effects-on-fibrosis-progression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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